9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
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Overview
Description
9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is a complex organic compound that features a pyridine ring attached to a sulfonyl group, which is further connected to a tetrahydro-epiminonaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene typically involves multiple steps, starting with the preparation of the pyridine sulfonyl chloride. This intermediate is then reacted with a suitable amine to form the sulfonamide. The final step involves the cyclization of the sulfonamide to form the tetrahydro-epiminonaphthalene structure. Common reagents used in these reactions include sulfonyl chlorides, amines, and cyclization agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydro-epiminonaphthalene structure provides stability and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Vonoprazan: A potassium-competitive acid blocker with a similar sulfonyl-pyridine structure.
Tenatoprazole: Another acid blocker with a related chemical structure.
Uniqueness
9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is unique due to its specific combination of a sulfonyl-pyridine group with a tetrahydro-epiminonaphthalene structure, which provides distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
11-pyridin-3-ylsulfonyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-20(19,11-4-3-9-16-10-11)17-14-7-8-15(17)13-6-2-1-5-12(13)14/h1-6,9-10,14-15H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQBCVXBNJFLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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